molecular formula C18H20ClNO3 B5057584 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5057584
M. Wt: 333.8 g/mol
InChI Key: LJYHOHKYQOSZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide, also known as CEM-102, is a novel compound that has been synthesized for its potential use as an antibacterial agent. This compound belongs to the family of oxazolidinones and has been shown to exhibit potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide is not fully understood, but it is believed to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of functional ribosomes, which are essential for bacterial growth and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have minimal toxicity in vitro and in vivo studies. It is rapidly absorbed and distributed throughout the body, with high concentrations observed in the lungs, liver, and kidneys. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have a long half-life, allowing for once-daily dosing.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments include its potent antibacterial activity against a wide range of Gram-positive bacteria, including MRSA, and its ability to overcome bacterial resistance to other antibiotics. However, the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments include its high cost of synthesis and the potential for the development of bacterial resistance.

Future Directions

There are several future directions for the research and development of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide. One potential area of focus is the optimization of the synthesis method to reduce the cost of production. Another area of interest is the exploration of the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in combination with other antibiotics to enhance its antibacterial activity and reduce the development of bacterial resistance. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide and its potential for use in the treatment of bacterial infections.

Synthesis Methods

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-methoxy-5-methylphenol with 4-ethylphenol in the presence of a base to form the intermediate 2-(4-ethylphenoxy)-4-methoxy-5-methylphenol. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the final product, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been the subject of extensive scientific research due to its potential as a novel antibacterial agent. In vitro studies have demonstrated its potent activity against a range of Gram-positive bacteria, including MRSA, Streptococcus pneumoniae, and Enterococcus faecalis. Furthermore, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to be effective against bacterial strains that are resistant to other antibiotics, such as linezolid and vancomycin.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-4-13-5-7-14(8-6-13)23-11-18(21)20-16-9-12(2)15(19)10-17(16)22-3/h5-10H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYHOHKYQOSZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide

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